4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile
Overview
Description
4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile is a chemical compound with the molecular formula C9H19NOSi and a molecular weight of 185.34 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-methyl-2-pentanol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain functional sites during chemical synthesis. Additionally, the nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile can be compared with other similar compounds, such as:
4-methyl-2-pentanenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-[(trimethylsilyl)oxy]pentanenitrile: Similar structure but without the methyl group at the 4-position, leading to variations in chemical behavior.
4-methyl-2-[(trimethylsilyl)oxy]butanenitrile: Shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
4-methyl-2-trimethylsilyloxypentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-8(2)6-9(7-10)11-12(3,4)5/h8-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQADDZAKRMGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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